Methacryloyl isocyanate

Description

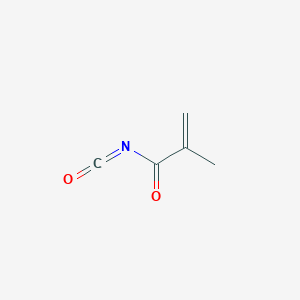

Structure

3D Structure

Properties

CAS No. |

4474-60-6 |

|---|---|

Molecular Formula |

C5H5NO2 |

Molecular Weight |

111.1 g/mol |

IUPAC Name |

2-methylprop-2-enoyl isocyanate |

InChI |

InChI=1S/C5H5NO2/c1-4(2)5(8)6-3-7/h1H2,2H3 |

InChI Key |

JEHFRMABGJJCPF-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)N=C=O |

Canonical SMILES |

CC(=C)C(=O)N=C=O |

Other CAS No. |

4474-60-6 |

Pictograms |

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Methacryloyl Isocyanate

Cycloaddition Reactions of Methacryloyl Isocyanate

The dual functionality of this compound allows it to act as an ambident heterodiene in cycloaddition reactions. oup.comresearchgate.net This means that depending on the reaction conditions and the nature of the reacting partner, cycloaddition can occur across either the acyl isocyanate moiety or the enone system. oup.comelectronicsandbooks.com

[4+2] Cycloadditions as an Ambident Heterodiene.oup.comresearchgate.net

This compound can function as a heterodiene in Diels-Alder type reactions. oup.com In these [4+2] cycloaddition reactions, the conjugated system of MAI can involve either the C=C-C=O (enone) or the C=C-N=C=O (acyl isocyanate) portion of the molecule. The specific pathway taken is highly dependent on the nature of the dienophile it reacts with. For instance, the reaction of MAI with certain enamines proceeds via a [4+2] cycloaddition across the acyl isocyanato moiety. oup.com

Reactivity with Enamines and Arylideneamines.oup.comresearchgate.netresearchmap.jp

The reaction of this compound with enamines has been shown to be highly dependent on the reaction conditions, leading to different products. oup.comresearchgate.net When MAI reacts with enamines derived from ketones like acetophenone (B1666503) or propiophenone (B1677668) at room temperature, it readily forms tautomers of the initial [4+2] cycloadducts in good yields. oup.com These reactions demonstrate the function of MAI as an acyl isocyanate. oup.com However, under different conditions, such as with 1-morpholinocyclohexene in benzene (B151609) at elevated temperatures, the reaction can proceed through a [4+2] cycloaddition involving the enone moiety of MAI. oup.com

Similarly, arylideneamines react with the acyl isocyanato group of MAI to yield [4+2] cycloadducts, specifically 2H-1,3,5-oxadiazin-4(3H)-ones. researchgate.net Spectroscopic studies have indicated that these cycloadducts can partially dissociate back to the starting materials in solution, even at low temperatures. researchgate.net The reactions of MAI with imines derived from ketones and alkyl amines can also lead to a variety of products, including 2H-1,3,5-oxadiazin-4(3H)-ones, 1,3-oxazines, and piperidinediones, with the product distribution being heavily influenced by the reaction conditions and the structure of the imine. researchgate.net

Regiochemical Control in Cycloaddition Pathways.oup.com

The regiochemistry of the cycloaddition reactions of this compound is markedly dependent on the reaction conditions. oup.comresearchgate.net This allows for a degree of control over the final product. For example, in the reaction with enamines, the choice of solvent and temperature can influence whether the cycloaddition occurs at the acyl isocyanate or the enone moiety. oup.com The reaction of MAI with certain enamines in diethyl ether or benzene at room temperature favors the formation of adducts at the acyl isocyanate group. oup.com Conversely, heating a mixture of MAI and 1-morpholinocyclohexene in benzene leads to products derived from cycloaddition to the enone system. oup.com This demonstrates that careful selection of reaction parameters can direct the cycloaddition to a specific site on the MAI molecule, highlighting the tunable reactivity of this compound.

Nucleophilic Addition Reactions of the Isocyanate Group.benchchem.comwikipedia.orgresearchgate.netnih.gov

The isocyanate group in this compound is highly electrophilic and readily undergoes nucleophilic addition reactions with a variety of compounds containing active hydrogen atoms. wikipedia.orgresearchgate.netnih.gov These reactions are fundamental to the application of MAI in polymer and materials science.

Reactions with Hydroxyl-Containing Compounds (Alcohols, Polyols).karenz.jpkuleuven.bel-i.co.uk

This compound reacts with hydroxyl-containing compounds, such as alcohols and polyols, to form urethanes. kuleuven.bel-i.co.uk This reaction is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate. vaia.com The reaction generally proceeds readily, and its rate can be influenced by the structure of the alcohol, with primary alcohols being more reactive than secondary alcohols. kuleuven.be This reactivity is harnessed in the synthesis of polyurethane materials. l-i.co.uk For instance, reacting MAI with a polyol can lead to the formation of crosslinked polymer networks. google.com.qa The reaction with mono-alcohols is also utilized to create functional monomers; for example, the reaction with hydroxy-functionalized molecules can introduce the polymerizable methacryloyl group. karenz.jp

| Reactant Type | Product Type |

| Alcohols | Urethanes |

| Polyols | Polyurethanes |

Reactions with Amine-Containing Compounds (Amines, Polyamines).researchgate.netelectronicsandbooks.comkarenz.jpl-i.co.ukgoogle.com

The reaction of this compound with amine-containing compounds is a facile process that leads to the formation of urea (B33335) derivatives. researchgate.netl-i.co.uk Primary and secondary amines readily add to the isocyanate group. google.comgoogle.com This reaction is generally faster than the corresponding reaction with alcohols. diva-portal.org The high reactivity of MAI with amines is utilized in the formation of polyurea coatings and materials. google.comgoogle.com For example, reacting MAI with polyamines results in the formation of crosslinked polyurea networks. google.com This reaction is also a key step in the synthesis of various organic compounds. For instance, the reaction of MAI with arylhydrazines yields semicarbazides. researchgate.net

| Reactant Type | Product Type |

| Primary Amines | Ureas |

| Secondary Amines | Ureas |

| Polyamines | Polyureas |

| Arylhydrazines | Semicarbazides |

Reactions with Thiol-Containing Compounds

The reaction between this compound and thiol-containing compounds proceeds through a nucleophilic addition mechanism, yielding thiourethanes. nih.gov This "thiol-isocyanate click reaction" is known for its rapidity and efficiency. rsc.org The thiol group's sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This process can be catalyzed by a base, such as triethylamine. rsc.org

The covalent interaction of thio-urethane with methacrylate (B99206) occurs via chain-transfer to the pendant thiol functionalities on the oligomer's backbone. These chain-transfer reactions delay gelation and vitrification to higher degrees of conversion. nih.gov This characteristic is valuable in creating materials with reduced polymerization stress. nih.gov

An example of this reaction is the synthesis of thio-urethane oligomers by combining a diisocyanate with a thiol, such as pentaerythritol (B129877) tetra-3-mercaptopropionate (PETMP) or trimethylol-tris-3-mercaptopropionate (TMP). nih.gov These oligomers, possessing pendant thiol groups, can then be incorporated into methacrylate networks. nih.gov

Self-Addition and Oligomerization Phenomena

Isocyanates, including this compound, can undergo self-addition reactions to form dimers, trimers, and other oligomers. mdpi.compoliuretanos.net These reactions are influenced by factors such as temperature and the presence of catalysts.

The dimerization of isocyanates results in the formation of a four-membered ring structure known as a uretidione (or uretdione). nih.govmdpi.com This reaction is typically reversible and can be influenced by temperature. ebrary.netresearchgate.net For instance, the dimerization of some isocyanates is favored at lower temperatures. poliuretanos.net Uretidione structures can serve as a "protected" isocyanate group, dissociating back to the monomeric isocyanate at elevated temperatures (e.g., 80-100 °C for MDI dimer). ebrary.net This property is utilized in applications like urethane (B1682113) powder coatings. ebrary.net

Three isocyanate molecules can react to form a stable six-membered heterocyclic ring called an isocyanurate. nih.govmdpi.comutwente.nl This cyclotrimerization is a key reaction in polyurethane chemistry for creating well-defined, trifunctional crosslinking points in polymer networks. utwente.nlresearchgate.net The reaction is often catalyzed by nucleophiles, such as carboxylates or tertiary amines. utwente.nlnih.gov The generally accepted mechanism for anionic trimerization involves the nucleophilic attack of a catalyst on the isocyanate carbon, forming an anionic intermediate that further reacts with two more isocyanate molecules to form the isocyanurate ring. nih.gov The formation of isocyanurates enhances the thermal stability and flame retardancy of polyurethane materials. nih.gov

Isocyanates can react with previously formed urethane or urea linkages to create allophanate (B1242929) and biuret (B89757) structures, respectively. nih.govmdpi.comebrary.net

Allophanate Formation: An isocyanate group reacts with the N-H group of a urethane linkage. This reaction is typically reversible and occurs at elevated temperatures (e.g., above 110-120°C). rsc.orggoogle.com

Biuret Formation: An isocyanate group reacts with the N-H group of a urea linkage. ebrary.net The hydrogen on the urea nitrogen is generally more reactive than that of a urethane, leading to slightly higher thermal stability for the biuret linkage compared to the allophanate. ebrary.net The formation of biuret structures can occur when an isocyanate reacts with water, which first forms an unstable carbamic acid that decomposes into an amine and carbon dioxide; the resulting amine then reacts with another isocyanate to form a urea, which can further react to form a biuret. google.comosti.gov

These reactions lead to branching and crosslinking in polyurethane systems. ebrary.net

Reactions with Epoxide Compounds and Oxazolidone Formation

The reaction of isocyanates with epoxides (oxiranes) can lead to the formation of five-membered heterocyclic rings known as oxazolidones. rsc.orgresearchgate.net This cycloaddition is a significant reaction for producing poly(2-oxazolidone)s. researchgate.net The reaction is typically catalyzed and can be influenced by temperature. rsc.org

Mechanistic studies suggest that the reaction can proceed through different pathways depending on the catalyst and conditions. For instance, with tertiary amine catalysts, the process can involve the trimerization of isocyanates to isocyanurates at lower temperatures (e.g., 80°C), followed by the formation of oxazolidones from the reaction of isocyanates and epoxides at higher temperatures. umich.eduumich.edu There can also be a transformation of isocyanurates to oxazolidones at even higher temperatures (e.g., 150°C) in the presence of excess epoxide. umich.edu

Computational studies have explored the mechanism of cycloaddition between chlorosulfonyl isocyanate and epoxides, suggesting an asynchronous concerted pathway. beilstein-journals.org The use of specific catalyst systems, such as [(salcen)CrIII + Lewis base], has been shown to be highly active and selective for the synthesis of N-aryl-substituted oxazolidinones from epoxides and aryl isocyanates under mild conditions. rsc.org

Kinetic and Thermodynamic Considerations in this compound Reactions

The reactivity of isocyanates is governed by both kinetic and thermodynamic factors. Aromatic isocyanates are generally more reactive than aliphatic ones due to the electronic effects of the aromatic ring. mdpi.comjatm.com.br

The rates of various reactions involving isocyanates can differ significantly. For example, in reactions with alcohols, the rate constant for carbamate (B1207046) formation (k₁) can be larger than those for allophanate (k₂) and isocyanurate (k₃) formation in the presence of certain catalysts like tertiary amines. rsc.org However, with other catalysts like carboxylate anions, the order can be k₁ < k₂ ≈ k₃, favoring isocyanurate formation. rsc.org

Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of activation have been calculated for various isocyanate reactions using computational methods like Density Functional Theory (DFT). researchgate.netucp.by These studies provide insights into the favorability of different reaction pathways. For instance, DFT calculations have been used to study the thermodynamic properties of the reaction between acryloyl chloride (a related compound) and water, indicating an exothermic reaction across a range of temperatures. ucp.byresearchgate.net The dimerization of isocyanates like MDI has a nearly zero heat of formation, and the dissociation occurs at relatively low temperatures. ebrary.net

The kinetics of polyurethane foam formation, which involves competing reactions of isocyanate with polyol (polymerization) and water (foaming), are complex and have been modeled to understand the manufacturing process. osti.gov These models often decouple the foaming and curing kinetics and incorporate the evolving glass transition temperature to represent vitrification. osti.gov

Interactive Data Table: Key Reactions of this compound

| Reaction Type | Reactant | Product | Key Features |

| Nucleophilic Addition | Thiol-containing compounds | Thiourethane | "Click" reaction, rapid and efficient. rsc.org |

| Dimerization | This compound | Uretidione | Reversible, forms a four-membered ring. nih.govmdpi.com |

| Trimerization | This compound | Isocyanurate | Forms a stable six-membered ring, used for crosslinking. nih.govmdpi.comutwente.nl |

| Further Addition | Urethane | Allophanate | Reversible, occurs at elevated temperatures. rsc.org |

| Further Addition | Urea | Biuret | Thermally more stable than allophanates. ebrary.net |

| Cycloaddition | Epoxides | Oxazolidone | Forms a five-membered ring, often catalyzed. rsc.orgresearchgate.net |

Polymerization Science of Methacryloyl Isocyanate

Homopolymerization Characteristics of Methacryloyl Isocyanate

The homopolymerization of isocyanate-containing monomers like this compound presents unique challenges and opportunities. The high reactivity of the isocyanate group means that polymerization conditions must be carefully controlled to prevent undesirable side reactions, such as trimerization or cross-linking.

Anionic polymerization has been explored for the synthesis of polyisocyanates, as it can produce rod-like polymers with dynamic helical conformations. researchgate.net However, achieving a living polymerization, which allows for precise control over molecular weight and a narrow weight distribution, is difficult due to competing trimerization reactions. researchgate.net Specialized anionic polymerization techniques using specific additives or dual functional initiators have been developed to stabilize the living chain end and suppress these side reactions. researchgate.net

Controlled radical polymerization techniques have proven particularly effective for the homopolymerization of unprotected isocyanate-containing monomers. rsc.orgusm.edu Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for instance, allows for the synthesis of well-defined homopolymers with low polydispersities. rsc.orgusm.edu Success in this area requires careful optimization of reaction conditions, including the selection of a neutral RAFT chain transfer agent (CTA) and the use of relatively low polymerization temperatures to preserve the reactive isocyanate functionality. rsc.orgusm.edu

Copolymerization Studies of this compound and Its Derivatives

Copolymerization is a common strategy to incorporate the reactive isocyanate functionality into a variety of polymer backbones, tailoring the material's properties for specific applications.

This compound and its analogues, such as 2-isocyanatoethyl methacrylate (B99206) (IEM), can be readily copolymerized with a range of vinyl and acrylic monomers via conventional free radical polymerization. researchgate.netresearchgate.net In this process, a radical initiator (e.g., 2,2′-azobisisobutyronitrile, AIBN) decomposes to generate free radicals, which then initiate the polymerization of the monomer double bonds. The methacrylate group of the this compound participates in the radical chain growth, incorporating the monomer unit into the polymer backbone. The pendant isocyanate group typically remains intact under these conditions, making it available for subsequent reactions. researchgate.net

Controlled radical polymerization (CRP) methods offer superior control over the copolymer architecture, molecular weight distribution, and chain-end functionality. sigmaaldrich.comyoutube.com RAFT polymerization is a prominent CRP technique that has been successfully applied to the copolymerization of isocyanate-containing monomers. rsc.orguiowa.eduacs.org The RAFT process involves a degenerative transfer mechanism mediated by a RAFT agent, which allows for the synthesis of well-defined block copolymers and other complex architectures. sigmaaldrich.comnih.gov As with homopolymerization, the key to successful RAFT copolymerization of these monomers is the selection of appropriate reaction conditions and a suitable CTA that does not react with the isocyanate group. rsc.org This control allows for the creation of polymers with precisely placed reactive handles for advanced functionalization.

This compound derivatives have been successfully copolymerized with various comonomers. A notable example is the copolymerization of 2-isocyanatoethyl methacrylate (IEM) with methyl methacrylate (MMA). researchgate.net This process, typically conducted in a solvent like acetonitrile (B52724) with AIBN as the initiator, yields copolymers with pendant isocyanate groups distributed along a polymethacrylate (B1205211) backbone. researchgate.net Similarly, derivatives of this compound have been copolymerized with styrene (B11656), demonstrating the versatility of this monomer class with different types of vinyl comonomers. researchgate.net The resulting copolymers combine the properties of the primary backbone (e.g., the optical clarity of PMMA or the rigidity of polystyrene) with the reactive potential of the isocyanate group. researchgate.netnih.gov

Reactivity ratios are crucial parameters in copolymerization that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same or the other monomer. These values determine the composition and sequence distribution of the resulting copolymer.

For the copolymerization of 2-isocyanatoethyl methacrylate (IEM, M1) with methyl methacrylate (MMA, M2), the reactivity ratios have been determined to be r1 = 0.88 and r2 = 1.20. researchgate.net In the case of a this compound derivative containing 4-chloro-1-phenol (CPHMAI, M1) copolymerized with styrene (M2), the reactivity ratios were found to be r1 = 0.49 and r2 = 0.66. researchgate.net

These values indicate how the monomers are incorporated into the polymer chain. For example, in the IEM/MMA system, since both values are close to 1, the monomers tend to incorporate somewhat randomly, with a slight preference for MMA addition. researchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Reference |

|---|---|---|---|---|

| 2-Isocyanatoethyl Methacrylate (IEM) | Methyl Methacrylate (MMA) | 0.88 | 1.20 | researchgate.net |

| This compound containing 4-chloro-1-phenol (CPHMAI) | Styrene | 0.49 | 0.66 | researchgate.net |

Post-Polymerization Modification Strategies

A primary advantage of synthesizing polymers with pendant isocyanate groups is the potential for post-polymerization modification. cmu.eduwiley-vch.de The isocyanate group is highly reactive towards nucleophiles, such as alcohols, amines, and thiols, enabling the straightforward introduction of a vast range of functional moieties onto the polymer side chains. rsc.orgsquarespace.com These modification reactions are often highly efficient and can be performed under mild conditions, sometimes qualifying as "click" reactions. rsc.orgusm.edu

Reaction with Alcohols: The reaction of the pendant isocyanate group with an alcohol yields a stable urethane (B1682113) linkage. This is a widely used method for attaching various functional alcohols to a polymer backbone. squarespace.com

Reaction with Amines: Primary and secondary amines react rapidly with isocyanates to form urea (B33335) derivatives. This reaction is highly efficient and is often used to graft molecules, including biomolecules, onto the polymer. tandfonline.com

Reaction with Thiols: In the presence of a base catalyst, thiols react with isocyanates to produce thiourethane (or thiocarbamate) linkages. rsc.orgusm.edu

These post-polymerization modification strategies allow a single precursor copolymer to be transformed into a diverse library of functional materials. rsc.org For example, polymers synthesized via RAFT can be efficiently functionalized with model amines, thiols, and alcohols, demonstrating the power of combining controlled polymerization with subsequent modification. rsc.orgusm.edu This versatility is highly desirable for creating materials for biomedical applications, coatings, and advanced functional surfaces. tandfonline.comconsensus.app

Chemical Functionalization of Polymer Chains with this compound

Post-polymerization modification is a powerful strategy to introduce functional groups onto a polymer backbone that might not be compatible with the initial polymerization conditions. The isocyanate group (-NCO) of this compound is a highly reactive electrophile that readily undergoes nucleophilic addition with moieties containing active hydrogen atoms, such as hydroxyl (-OH) and amine (-NH₂) groups. This reactivity is harnessed to graft the methacryloyl functionality onto existing polymer chains, thereby introducing polymerizable groups for subsequent crosslinking or further modification.

A notable application of this method is the surface functionalization of cellulose (B213188) nanocrystals (CNCs). CNCs are renewable, plant-derived nanomaterials with abundant surface hydroxyl groups. By reacting CNCs with 2-isocyanatoethyl methacrylate (IEM), a chemical equivalent of this compound, the methacrylate functionality can be covalently bonded to the CNC surface via a stable urethane linkage. This modification transforms the hydrophilic surface of CNCs into a more hydrophobic one, enhancing their dispersibility in organic solvents and polymer matrices. rsc.org The introduced acrylic groups can then participate in subsequent polymerization reactions, allowing the CNCs to be covalently integrated into a composite material, for example with poly(methyl methacrylate). rsc.org

The reaction is typically carried out in an anhydrous organic solvent, such as toluene, with a catalyst like dibutyltin (B87310) dilaurate (DBTDL) to facilitate the urethane bond formation at moderate temperatures. The extent of functionalization can be controlled by adjusting the reaction stoichiometry and conditions. rsc.org

| Parameter | Details | Reference |

|---|---|---|

| Substrate Polymer | Cellulose Nanocrystals (CNCs) | rsc.org |

| Reactive Group on Substrate | Surface Hydroxyl (-OH) groups | rsc.org |

| Functionalizing Agent | 2-Isocyanatoethyl methacrylate (IEM) | rsc.org |

| Resulting Linkage | Urethane (-NH-C(O)-O-) | rsc.org |

| Purpose of Functionalization | To introduce acrylic functionality for subsequent polymerization and to enhance hydrophobicity. | rsc.org |

| Verification Methods | FTIR, XPS, Solid-state 13C NMR, Elemental Analysis | rsc.org |

Blocked Isocyanate Chemistry in Post-Polymerization Applications

While the high reactivity of isocyanates is advantageous for functionalization, it can also be a challenge, as they are sensitive to moisture and can undergo undesired side reactions. To overcome this, the isocyanate group can be "blocked" by reacting it with a protecting compound. This forms a thermally reversible bond, rendering the isocyanate temporarily inert. wikipedia.org The free isocyanate can be regenerated by heating, allowing the reaction to proceed at a desired time and temperature. wikipedia.orgusm.edu This approach is central to developing stable, one-component systems that are cured upon heating. wikipedia.org

In the context of this compound chemistry, this principle can be applied by first creating a monomer with a blocked isocyanate group. For instance, a "methacryloyl pyrazole" monomer can be synthesized and subsequently reacted with diisocyanates to produce crosslinkers containing blocked isocyanate functionalities. rsc.orgrsc.org These crosslinkers can then be incorporated into a polymer structure. The deblocking temperature, which regenerates the reactive isocyanate group, can be precisely tuned by selecting different blocking agents or by varying the structure of the diisocyanate used. rsc.orgmdpi.com Common blocking agents include phenols, oximes (e.g., methyl ethyl ketoxime, MEKO), caprolactam, and N-heterocycles like pyrazoles and imidazoles. usm.eduresearchgate.net

The deblocking process can occur through two primary mechanisms:

Elimination-Addition: At elevated temperatures, the blocking agent is eliminated, regenerating the free isocyanate, which then reacts with a present nucleophile (e.g., a hydroxyl group on another polymer chain). usm.edu

Addition-Elimination: A nucleophile can react directly with the blocked isocyanate at ambient temperatures, forming a tetrahedral intermediate, followed by the elimination of the blocking agent. This is particularly effective with strong nucleophiles like amines. usm.edu

This chemistry allows for the creation of advanced materials, such as thermoresponsive crosslinked particles that degrade or disassemble at specific, tunable temperatures. rsc.org

| Blocking Agent | Chemical Class | Typical Deblocking Temperature Range (°C) | Reference |

|---|---|---|---|

| Phenols | Aromatic Alcohol | 150 - 160 | researchgate.net |

| ε-Caprolactam | Lactam | 130 - 160 | mdpi.com |

| Methyl Ethyl Ketoxime (MEKO) | Oxime | 120 - 140 | researchgate.net |

| Pyrazoles | N-Heterocycle | 85 - 200 (tunable by substitution) | mdpi.com |

| 1,2,4-Triazole | N-Heterocycle | Deblocking can occur at 100°C | usm.edu |

Orthogonality of Isocyanate Reactions for Polymer Functionalization

Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel, at the same time, without interfering with one another. This principle is invaluable in polymer science for creating complex, multifunctional architectures in a controlled, sequential manner. The isocyanate group exhibits distinct reactivity profiles towards different nucleophiles, which can be exploited for orthogonal functionalization.

The reaction between an isocyanate and a primary amine to form a urea linkage is typically very fast and proceeds efficiently at room temperature without the need for a catalyst. rsc.org In contrast, the reaction with an alcohol to form a urethane is significantly slower under the same conditions and usually requires a catalyst (e.g., DBTDL) and/or elevated temperatures to achieve a reasonable rate. rsc.org This difference in reactivity allows for the selective functionalization of a polymer containing both amine and hydroxyl groups.

For example, if a polymer with both -NH₂ and -OH side chains is treated with this compound at room temperature in the absence of a catalyst, the isocyanate will react selectively with the amine groups. The hydroxyl groups will remain largely unreacted. Subsequently, by adding a suitable catalyst and/or increasing the temperature, the remaining hydroxyl groups can be made to react with another isocyanate-containing molecule or a different functional group entirely. Model reactions using cyclohexylisocyanate have demonstrated this high efficiency and selectivity. rsc.org

This orthogonal approach enables the precise, stepwise introduction of different functionalities onto a single polymer backbone, which is a key strategy for designing advanced materials for specialized applications.

| Nucleophile | Product | Typical Reaction Conditions for Selectivity | Relative Rate | Reference |

|---|---|---|---|---|

| Primary Amine (-NH₂) | Urea | Room temperature, no catalyst required. | Very Fast | rsc.org |

| Alcohol (-OH) | Urethane (Carbamate) | Requires catalyst (e.g., DBTDL) and/or elevated temperature. | Slow (without catalyst) | rsc.org |

| Thiol (-SH) | Thiourethane (Thiocarbamate) | Requires base catalyst (e.g., triethylamine, TEA). Reaction is selective over alcohols. | Fast (with catalyst) | rsc.org |

| Compound Name |

|---|

| This compound |

| 2-Isocyanatoethyl methacrylate (IEM) |

| Cellulose nanocrystals (CNCs) |

| Poly(methyl methacrylate) |

| Dibutyltin dilaurate (DBTDL) |

| Toluene |

| Methacryloyl pyrazole (B372694) |

| Phenol |

| Methyl ethyl ketoxime (MEKO) |

| ε-Caprolactam |

| Pyrazole |

| Imidazole |

| 1,2,4-Triazole |

| Cyclohexylisocyanate |

| Triethylamine (TEA) |

Macromolecular Architectures and Advanced Functional Materials Design

Synthesis of Crosslinked Polymeric Systems and Networks

Methacryloyl isocyanate is a valuable monomer for the synthesis of crosslinked polymeric systems and networks due to its dual functionality: a polymerizable methacrylate (B99206) group and a highly reactive isocyanate group. This allows for a two-stage polymer modification or crosslinking process. Initially, the methacrylate group can be polymerized or copolymerized to form a linear or branched polymer with pendant isocyanate groups. Subsequently, these isocyanate groups can react with various nucleophiles, such as alcohols, amines, or even water, to form urethane (B1682113), urea (B33335), or other linkages, leading to the formation of a crosslinked network.

One notable application is in the formation of interpenetrating polymer networks (IPNs) and semi-interpenetrating polymer networks (semi-IPNs). For instance, a copolymer of methyl methacrylate (MMA) and 2-methacryloyloxyethyl isocyanate (MOI), poly(MMA-co-MOI), can serve as a multifunctional polyisocyanate. This copolymer can undergo a polyaddition crosslinking reaction with a polyol, such as poly(oxytetramethylene) glycol (POTMG), to form a polyurethane (PU) network. researchgate.net If this reaction is carried out in the presence of a linear polymethacrylate (B1205211), a semi-IPN is formed. researchgate.net The presence of the linear polymer can influence the gelation behavior, with studies showing that the deviation of the actual gel point from the theoretical one is relatively small. researchgate.net

The properties of the resulting crosslinked networks, such as the swelling ratio of the gel, can be tuned by the presence of the linear polymer. For example, the swelling ratio of the gel tends to be lower in the presence of a linear polymethacrylate, suggesting a more compact network structure. researchgate.net The formation of these networks can be confirmed through various analytical techniques, including 1H-NMR and UV-vis spectroscopy. researchgate.net

The following table summarizes a typical system for the synthesis of a semi-interpenetrating polymer network using a this compound-containing copolymer.

| Component | Role | Example |

| This compound Copolymer | Multifunctional polyisocyanate for network formation | Poly(methyl methacrylate-co-2-methacryloyloxyethyl isocyanate) researchgate.net |

| Polyol | Crosslinking agent for the isocyanate groups | Poly(oxytetramethylene) glycol researchgate.net |

| Linear Polymer | Component for semi-IPN formation | Linear polymethacrylate researchgate.net |

| Solvent | Reaction medium | Methyl benzoate (B1203000) researchgate.net |

Fabrication of Thermally Responsive Materials

This compound chemistry can be adapted for the fabrication of thermally responsive materials, primarily through the concept of "blocked isocyanates." The isocyanate group of this compound can be reacted with a blocking agent, such as a pyrazole (B372694) derivative, to form a thermally labile bond. mdpi.com This blocked isocyanate is stable at ambient temperatures but will deblock upon heating, regenerating the reactive isocyanate group. This regenerated isocyanate can then participate in crosslinking reactions. mdpi.com

By incorporating these blocked this compound units into a polymer backbone, thermally responsive crosslinkers can be created. The deblocking temperature, and thus the temperature at which crosslinking or degradation of the crosslinked structure occurs, can be tuned by the choice of the blocking agent and the specific diisocyanate used in conjunction with the methacryloyl pyrazole functionalized polymer chains. mdpi.com This allows for the design of materials that undergo a change in their network structure and properties in response to a specific temperature stimulus.

The process for creating such thermally responsive materials can be summarized as follows:

Synthesis of a functional monomer: A monomer containing a group capable of reacting with an isocyanate is prepared, for example, methacryloyl pyrazole. mdpi.com

Polymerization: The functional monomer is polymerized or copolymerized to create linear polymer chains with pendant reactive sites. mdpi.com

Post-polymerization modification: The polymer is reacted with a diisocyanate to form thermoresponsive crosslinkers. mdpi.com The blocking agent protects the isocyanate functionality during this step.

Thermal response: Upon heating to the deblocking temperature, the blocking agent is released, and the free isocyanate groups can react to form crosslinks, leading to the formation of a network structure. Conversely, if the material is already crosslinked with these thermally reversible bonds, heating can cause de-crosslinking.

Engineering of Complex Molecular Architectures and Nanoparticles

This compound is a key building block in the engineering of complex molecular architectures, particularly in the synthesis of polymeric nanoparticles through intramolecular crosslinking. nih.gov A common strategy involves the copolymerization of 2-isocyanatoethyl methacrylate with other vinyl monomers to produce linear copolymers with pendant isocyanate groups distributed along the polymer backbone. nih.gov

Under dilute conditions, the reaction of these isocyanate-functionalized linear copolymers with a diamine leads to the formation of intramolecularly crosslinked nanoparticles. nih.gov The size of the resulting nanoparticles can be controlled by varying the molecular weight of the initial linear copolymer and the molar percentage of the isocyanate-containing repeat units. nih.gov This method allows for the preparation of nanoparticles in the sub-20 nm range. nih.gov

A significant advantage of this approach is the stepwise consumption of the isocyanate groups. Analysis has shown that a portion of the isocyanate groups undergoes intramolecular crosslinking, while a fraction remains available for further functionalization with monofunctional amines. nih.gov This allows for the tuning of the chemical and physical properties of the nanoparticles post-synthesis. nih.gov

The formation of these nanoparticles can be monitored by infrared spectroscopy, where the characteristic isocyanate stretching band (around 2275 cm⁻¹) disappears and is replaced by bands corresponding to urea groups (around 1650 cm⁻¹ and 1560 cm⁻¹) upon reaction with the diamine crosslinker. nih.gov

Functional Hydrogels and Their Synthesis via Isocyanate Chemistry

This compound, in the form of 2-isocyanatoethyl methacrylate (ICEMA), is a versatile monomer for the synthesis of functional hydrogels. researchgate.net Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The incorporation of reactive isocyanate groups into the hydrogel structure allows for facile post-synthesis functionalization.

A typical synthesis involves the photopolymerization of ICEMA with a hydrophilic comonomer, such as poly(ethylene glycol) methyl ether methacrylate (PEGMEMA), in the presence of a crosslinker like pentaerythritol (B129877) tetraacrylate (PETA). researchgate.net The resulting hydrogel possesses pendant isocyanate groups that can readily react with amine- or thiol-containing molecules. researchgate.net This allows for the covalent attachment of various functional molecules, including bioactive ligands, to the hydrogel network. researchgate.net The extent of functionalization can be controlled by adjusting the initial concentration of ICEMA in the monomer feed. researchgate.net

This approach offers a platform for creating hydrogels with tailored properties for a range of biomedical applications. The ability to easily conjugate molecules to the hydrogel scaffold post-fabrication is a significant advantage over methods that require the synthesis of functionalized monomers prior to polymerization.

The following table outlines the components and their roles in the synthesis of functional hydrogels using this compound chemistry.

| Component | Role | Example |

| Isocyanate-containing Monomer | Provides reactive sites for functionalization | 2-isocyanatoethyl methacrylate (ICEMA) researchgate.net |

| Hydrophilic Comonomer | Forms the main hydrophilic hydrogel network | Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) researchgate.net |

| Crosslinker | Creates the three-dimensional network structure | Pentaerythritol tetraacrylate (PETA) researchgate.net |

| Functional Molecule | Covalently attaches to the hydrogel for specific functionality | Amine- or thiol-containing biomolecules researchgate.net |

Design of Self-Healing Polymer Systems

The high reactivity of the isocyanate group makes this compound a candidate for the design of self-healing polymer systems. A common approach to creating self-healing materials is through the encapsulation of a reactive healing agent that is released upon damage to the material. illinois.edu

In this context, isocyanates can be microencapsulated and embedded within a polymer matrix. illinois.edunih.gov When a crack propagates through the material, it ruptures the microcapsules, releasing the isocyanate. The released isocyanate can then react with atmospheric moisture or with functional groups present in the polymer matrix to form urea or urethane linkages, respectively, which repairs the damaged area. illinois.edu This offers the potential for a one-part, catalyst-free self-healing system. illinois.edu

While much of the research has focused on diisocyanates like isophorone (B1672270) diisocyanate (IPDI), the principles are applicable to this compound. illinois.edu A polymer matrix could be synthesized from a copolymer containing this compound, with some of the isocyanate groups protected or unreacted. Alternatively, a prepolymer of this compound could be encapsulated. Upon damage, the reactive isocyanate groups would be exposed and could react to heal the crack.

Another approach involves leveraging reversible covalent bonds, such as the Diels-Alder reaction, to create self-healing coatings. mdpi.com Urethane (meth)acrylates incorporating Diels-Alder adducts can be synthesized, where the urethane linkages are formed through the reaction of an isocyanate with a hydroxyl group. mdpi.com These materials can undergo a thermoreversible crosslinking and de-crosslinking process, allowing for the material to be "healed" by the application of heat. mdpi.com

Development of Latent Catalytic Systems

The concept of latent catalysis involves a catalyst that is inactive under storage conditions but can be "switched on" by an external trigger, such as heat or light, to initiate a chemical reaction. advancedsciencenews.com This is particularly useful in coatings and polymerization processes, as it allows for one-component formulations with a long pot-life that cure only when desired. advancedsciencenews.com

In the context of polyurethane chemistry, latent catalysts are often employed to control the reaction between isocyanates and polyols. researchgate.net One strategy for achieving latency is through the use of blocked isocyanates. As discussed in the section on thermally responsive materials, the isocyanate group can be blocked with a chemical moiety that is released upon heating, liberating the reactive isocyanate. mdpi.com

While this compound itself is a reactive monomer, its isocyanate group can be blocked to create a latent reactive species. A polymer synthesized with blocked this compound units would be stable until the deblocking temperature is reached. At this point, the unblocked isocyanate groups would become available to react, for example, with hydroxyl groups in the polymer system, leading to crosslinking. This deblocking can be facilitated by a catalyst.

Furthermore, the development of latent base catalysts is an active area of research. wernerblank.com These catalysts, which can be photochemically activated, can be used to catalyze the alcohol-isocyanate addition reaction. wernerblank.com While not directly involving this compound as the catalyst, these systems highlight the importance of controlling the reactivity of isocyanates in advanced material design.

Advanced Research Applications in Materials Science

Surface Functionalization and Grafting Techniques

The dual functionality of methacryloyl isocyanate is particularly advantageous for the chemical modification of material surfaces. The isocyanate group can form covalent bonds with various functional groups present on surfaces, such as hydroxyl (-OH) or amine (-NH2) groups, while the methacrylate (B99206) group remains available for subsequent polymerization reactions. This allows for the robust anchoring of polymer chains to a substrate, a process known as surface grafting.

There are three primary strategies for creating graft copolymers: "grafting to," "grafting from," and "grafting through". frontiersin.org

"Grafting to" involves synthesizing polymer chains first and then reacting their terminal functional groups with a substrate surface.

"Grafting from" initiates polymerization directly from initiator sites that have been previously anchored to the surface.

"Grafting through" involves the copolymerization of free monomers in solution with monomers that are immobilized on the surface. researchgate.net

This compound is well-suited for these techniques. For instance, it can be used to functionalize nanoparticles or other substrates. The isocyanate group reacts with the surface, tethering the molecule. The pendant methacrylate groups can then be polymerized via "grafting from" techniques to grow polymer brushes, or they can participate in "grafting through" copolymerization with other monomers in a surrounding matrix. This approach allows for the creation of core-shell nanostructures and enhances the compatibility between inorganic fillers and organic polymer matrices. wiley-vch.de Isocyanatoethyl methacrylate, a similar compound, has been utilized to prepare amine or thiol reactive polymers, which are then used in the fabrication of polymer brushes. nih.gov

The surface modification of nanoparticles is crucial to prevent their agglomeration and improve their dispersion within a polymer matrix. cd-bioparticles.netipme.ru By modifying the surface of nanoparticles, such as silica (B1680970) or titania, with this compound, a stable interface is created. The isocyanate end reacts with surface hydroxyls, and the methacrylate end can then copolymerize with the bulk resin, leading to improved material properties. science.gov

| Grafting Technique | Description | Role of this compound | Key Advantage |

|---|---|---|---|

| Grafting To | Pre-formed polymer chains are attached to a surface. frontiersin.org | Can be used to create the reactive sites on the surface to which pre-formed polymers attach. | Allows for pre-characterization of the polymer before grafting. frontiersin.org |

| Grafting From | Polymer chains are grown from initiator sites anchored to the surface. youtube.com | The methacrylate group can be polymerized from a surface previously functionalized with an initiator. | Achieves high graft density and layer thickness. youtube.com |

| Grafting Through | Surface-immobilized monomers are copolymerized with monomers in solution. researchgate.net | Acts as the surface-immobilized monomer, with its isocyanate group binding to the substrate. | Creates a robust covalent link between the surface and the polymer matrix. researchgate.net |

Development of Functional Coatings and Adhesives

In the field of coatings and adhesives, the reactivity of the isocyanate group is widely exploited, particularly in polyurethane (PU) chemistry. chemiqueadhesives.com Polyurethane adhesives are known for their durability, high peel strength, and resistance to chemicals and water. specialchem.com this compound can be incorporated into polymer backbones designed for coatings and adhesives, offering a route to enhanced performance through secondary crosslinking reactions.

The methacrylate group can be polymerized to form a thermoplastic or lightly crosslinked polymer. The pendant isocyanate groups can then be reacted in a secondary curing step, for example, with atmospheric moisture or with polyols blended into the formulation. This dual-cure capability allows for coatings that can be applied and initially set via one mechanism (e.g., UV curing of the methacrylate groups) and then subsequently post-cured through the isocyanate reaction to achieve their final, high-performance properties.

Blocked isocyanates are often used in one-component coating systems to prevent premature curing. google.comgoogleapis.com The isocyanate group is temporarily reacted with a blocking agent, rendering it inert. Upon heating, the blocking group is released, freeing the isocyanate to react with other components in the formulation. google.com A similar strategy could be employed with polymers containing this compound, where the isocyanate functionality is blocked to provide a stable, one-part system that can be cured on demand. Such systems can improve the durability, adhesion, and chemical resistance of coatings. maflon.com

Isocyanate-functional adhesives are also being explored for biomedical applications, where biodegradable formulations have been developed. nih.gov The versatility of isocyanate chemistry allows for the synthesis of adhesives with tailored properties for specific uses, including bonding dissimilar materials like plastics to metals or glass. hengdasilane.com

| Application Area | Function of this compound | Resulting Property Enhancement |

|---|---|---|

| Dual-Cure Coatings | Provides both a photopolymerizable (methacrylate) and a thermally/moisture-curable (isocyanate) group. | Enables initial rapid curing followed by a secondary cure for improved mechanical strength and chemical resistance. |

| One-Component (1K) Adhesives | Can be incorporated as a blocked isocyanate for latent curing functionality. google.com | Improves shelf-stability and allows for cure initiation by a specific trigger, such as heat. |

| Adhesion Promoter | The isocyanate group can react with substrate surfaces (e.g., wood, metal oxides) to form strong covalent bonds. hengdasilane.com | Enhances the interfacial adhesion between the coating/adhesive and the substrate. |

| Crosslinking Agent | Acts as a crosslinker for polymers containing active hydrogen atoms (e.g., polyols, polyamines). maflon.com | Increases the hardness, solvent resistance, and durability of the final product. maflon.com |

Role in the Synthesis of Advanced Polymer Composites

The performance of polymer composites, particularly fiber-reinforced composites, is highly dependent on the quality of the interface between the reinforcement (e.g., glass, carbon, or natural fibers) and the polymer matrix. researchgate.net A strong interfacial bond is necessary for efficient stress transfer from the matrix to the reinforcement, which is key to achieving desired mechanical properties. Coupling agents are often employed to create this strong bond between the typically inorganic reinforcement and the organic polymer matrix. researchgate.net

This compound is an ideal candidate for a coupling agent due to its bifunctional nature. The isocyanate group can react with hydroxyl groups present on the surface of glass fibers, wood fibers, or inorganic fillers. mdpi.com This reaction forms a stable urethane (B1682113) linkage, effectively grafting the molecule onto the reinforcement surface. mdpi.com The methacrylate group, now pointing away from the surface, is available to copolymerize with the monomers of the polymer matrix during the curing process. This creates a continuous covalent bond from the filler to the matrix, significantly enhancing interfacial adhesion.

This approach is analogous to the use of silane (B1218182) coupling agents, which are widely used in composites. dakenchem.com For example, γ-methacryloxypropyl trimethoxysilane (B1233946) functions by having its silane end react with the inorganic surface, while its methacrylate end copolymerizes with the resin. researchgate.net Similarly, isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) have been shown to be effective coupling agents in wood-plastic composites by reacting with hydroxyl groups on the wood. mdpi.com this compound combines the functionalities of both these examples into a single molecule. The improved interfacial bonding leads to composites with enhanced mechanical properties, such as tensile strength, flexural modulus, and impact resistance, as well as improved dimensional stability and resistance to moisture. mdpi.comgoogle.com

| Composite Component | Reactive Group on this compound | Type of Chemical Bond Formed | Overall Effect |

|---|---|---|---|

| Inorganic/Natural Fiber or Filler (e.g., Glass, Wood) | Isocyanate (-NCO) | Urethane (-NH-CO-O-) | Covalent attachment of the coupling agent to the reinforcement surface. mdpi.com |

| Polymer Matrix (e.g., Polyester, Acrylic) | Methacrylate (CH2=C(CH3)COO-) | Carbon-Carbon Single Bond (from polymerization) | Integration of the coupling agent into the polymer matrix network. |

Applications in Additive Manufacturing and 3D Printing Technologies

Additive manufacturing, or 3D printing, particularly vat photopolymerization techniques like stereolithography (SLA), relies on liquid photopolymer resins that are selectively cured layer-by-layer by a light source. pharmaexcipients.comnih.gov A significant challenge in this field is that materials produced solely by photopolymerization of (meth)acrylates often exhibit brittleness and limited mechanical performance. uni-koeln.de To overcome these limitations, dual-cure resin systems have been developed. nih.gov

Dual-cure systems combine two distinct polymerization mechanisms within a single resin. nih.gov A common approach is to merge UV-light-activated radical polymerization of acrylates or methacrylates with a secondary, thermally activated curing process. uni-koeln.denih.gov this compound is exceptionally well-suited for such systems. Its methacrylate group allows for the initial, light-based printing of a "green" part with defined shape and structure. uni-koeln.de This part can then be subjected to a thermal post-curing step, where the isocyanate groups react (e.g., with a polyol or amine curative included in the resin formulation, or with atmospheric moisture) to form a secondary polyurethane or polyurea network. uni-koeln.dedigitellinc.com

This secondary network significantly enhances the material's properties, leading to a substantial increase in toughness, elongation at break, and tensile strength compared to the single-network photopolymer. uni-koeln.deresearchgate.net This approach allows for the 3D printing of materials ranging from rigid plastics to highly resilient elastomers. digitellinc.com The use of blocked isocyanates in these resins can also improve their shelf-life and processing window by preventing premature reaction of the isocyanate groups. digitellinc.comresearchgate.net The development of urethane-methacrylate and urethane-dimethacrylate based resins has been a key area of research for producing high-performance 3D printed objects for biomedical and engineering applications. pharmaexcipients.comepo.orgnih.gov

| Curing Stage | Trigger | Active Functional Group | Polymerization Reaction | Result |

|---|---|---|---|---|

| 1. Printing (Vat Photopolymerization) | UV Light | Methacrylate | Free-Radical Polymerization | Formation of a crosslinked poly(methacrylate) network; defines the object's shape ("green part"). uni-koeln.de |

| 2. Post-Curing | Heat | Isocyanate | Polyaddition (e.g., with polyols to form urethanes) | Formation of a secondary polyurethane network, creating an interpenetrating network structure with enhanced mechanical properties. uni-koeln.dedigitellinc.com |

Computational and Theoretical Investigations

Quantum-Chemical Calculations and Reaction Pathway Analysis

Quantum-chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods can be employed to elucidate reaction mechanisms by mapping out the potential energy surface and identifying transition states.

Detailed theoretical investigations into the reaction mechanisms of isocyanates, such as the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate, have been performed using highly accurate quantum-chemical methods like the DLPNO-CCSD(T) method and various DFT protocols. chemrxiv.org These studies explore different reaction pathways, including cycloaddition reactions, and compute the effective reaction barriers. chemrxiv.org For instance, in the SO2-catalyzed conversion of phenylnitrile oxide, two main pathways proceeding through different five-membered ring intermediates have been identified and their energetics compared. chemrxiv.org

While specific quantum-chemical studies focused solely on methacryloyl isocyanate are not abundant in the literature, the established methodologies can be directly applied. For this compound, such calculations could be used to:

Predict the most likely sites for nucleophilic or electrophilic attack.

Analyze the reaction pathways for its polymerization, including initiation, propagation, and termination steps.

Investigate the mechanism of its reaction with various functional groups, such as hydroxyl and amine groups, to form urethanes and ureas, respectively.

Determine the transition state geometries and activation energies for these reactions, providing insights into their kinetics.

A summary of computational methods and their applications in reaction pathway analysis is presented in Table 1.

| Computational Method | Application in Isocyanate Chemistry | Relevance to this compound |

| DLPNO-CCSD(T) | High-accuracy energy calculations for reaction mechanisms. chemrxiv.org | Can provide benchmark energetic data for key reactions. |

| Density Functional Theory (DFT) | Exploration of reaction pathways and transition state searching. chemrxiv.org | Applicable for mapping the potential energy surface of its reactions. |

| Intrinsic Reaction Coordinate (IRC) | Following reaction pathways from transition state to reactants and products. | Useful for confirming the connection between transition states and the corresponding minima. |

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties and reactivity of molecules. Conceptual DFT provides a framework to quantify chemical concepts like electronegativity, chemical hardness, and reactivity indices such as Fukui functions. mdpi.comnih.gov These indices help in predicting the reactive behavior of different sites within a molecule. mdpi.com

DFT studies on acrylates and methacrylates have been conducted to understand their polymerizability by modeling the effect of pendant group size and polarity. ugent.be For these systems, the geometries and frequencies are typically calculated using functionals like B3LYP with a suitable basis set, while energetics and kinetics are studied using higher-level methods. ugent.be

For this compound, DFT can be utilized to:

Compute local reactivity descriptors, such as Fukui functions and Parr functions, to identify the most reactive atoms for nucleophilic, electrophilic, and radical attacks. mdpi.com This would be particularly insightful for understanding the competitive reactivity of the isocyanate group and the methacrylate (B99206) double bond.

Model the interaction energy between this compound and other reactants to understand the initial stages of a chemical reaction. frontiersin.org

Table 2 summarizes key DFT-based reactivity descriptors and their significance.

| Reactivity Descriptor | Definition | Significance for this compound |

| Electronic Chemical Potential (μ) | The negative of electronegativity. mdpi.com | Indicates the tendency of the molecule to accept or donate electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution. mdpi.com | A measure of the molecule's stability and reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it is saturated with electrons. mdpi.com | Quantifies the electrophilic nature of the molecule. |

| Fukui Function (f(r)) | The change in electron density at a point r when the number of electrons changes. mdpi.com | Identifies the most reactive sites for nucleophilic and electrophilic attack. |

Molecular Dynamics Simulations of Isocyanate-Containing Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and materials over time. nih.gov However, the application of atomistic MD simulations to isocyanate-based systems has been limited by the lack of accurate force fields. mdpi.comresearchgate.net The development of reliable parametrizations is crucial for predicting the physical properties of these systems. mdpi.com

MD simulations can provide insights into:

The conformational dynamics of the this compound monomer.

The structure and dynamics of polymers derived from this compound in the melt or in solution.

The glass transition temperature and other thermomechanical properties of these polymers. nih.gov

A united-atom force field based on the Transferable Potentials for Phase Equilibria (TraPPE) has been developed to model the vapor-liquid phase behavior of linear mono-isocyanates. nsf.gov Such approaches could be extended to develop force fields for this compound, enabling large-scale simulations of its polymeric systems.

Coarse-Grained Modeling Approaches for Polymer Systems

While atomistic simulations provide detailed information, they are computationally expensive for large polymer systems and long timescales. nist.gov Coarse-grained (CG) modeling simplifies the system by grouping atoms into larger "beads," allowing for the simulation of larger systems over longer times. scispace.com

Various CG models have been developed for methacrylate-based copolymers, which can reproduce their self-assembly behavior in different environments. researchgate.net These models often use a hybrid structural-thermodynamic approach to derive the effective potentials between the CG beads. researchgate.net Recently, machine learning approaches have also been employed to construct CG models that can faithfully retain the many-body nature of intermolecular dissipative interactions. aps.org

For polymer systems derived from this compound, CG modeling could be used to study:

The morphology of block copolymers containing this compound-derived segments.

The phase behavior of blends of these polymers with other polymers.

The formation of self-assembled structures like micelles in solution.

The development of CG models often involves parametrizing the force fields to preserve the chemistry, thermodynamics, and dynamics of the underlying atomistic system. nist.gov

Application of Machine Learning in Isocyanate Research

Machine learning (ML) is increasingly being used in materials science to accelerate the discovery and design of new materials. github.io In the context of isocyanates and related polymers, ML has been applied to:

Predict the drug release kinetics from isocyanate-derived aerogels. rsc.org

Develop hierarchical models to predict the mechanical properties of polyurethane elastomers from small datasets. frontiersin.org

Optimize the properties of gelatin methacryloyl (GelMA) hydrogels using artificial neural networks. nih.gov

Predict the compression modulus of 3D-printed GelMA scaffolds using Bayesian optimization. researchgate.net

While direct applications of ML to this compound are yet to be reported, these examples demonstrate the potential of ML in this field. ML models could be developed to:

Predict the reactivity of this compound under different conditions.

Screen for optimal catalysts for its polymerization.

Predict the properties of polymers derived from this compound based on their chemical composition and architecture.

Table 3 lists some ML algorithms and their potential applications in isocyanate research.

| Machine Learning Algorithm | Potential Application | Example |

| Gradient Boosting | Predicting kinetic profiles. rsc.org | Drug release from isocyanate-derived aerogels. rsc.org |

| Artificial Neural Networks (ANN) | Predicting material properties. nih.gov | Optimizing gelatin methacryloyl hydrogel properties. nih.gov |

| Bayesian Optimization | Optimizing experimental parameters. researchgate.net | Predicting compression modulus of 3D-printed scaffolds. researchgate.net |

Theoretical Studies on Reaction Kinetics and Selectivity

Theoretical studies on the kinetics of isocyanate reactions are crucial for understanding and controlling the formation of polyurethanes and other polymers. The reactions of organic isocyanates with alcohols and phenols are a sequence of consecutive reactions leading to carbamates, allophanates, and isocyanurates. rsc.org The partitioning of these products depends on the reactant ratio and the catalyst used. rsc.org

Quantum-chemical studies on the reaction of methyl isocyanate with methanol (B129727) associates have shown that the reaction proceeds through a concerted asymmetric transition state. nethouse.ruresearchgate.net These studies also highlight the catalytic role of alcohol associates in the reaction. researchgate.net

For this compound, theoretical kinetic studies could address:

The relative rates of reaction of the isocyanate group versus the methacrylate double bond under different reaction conditions (e.g., nucleophilic addition vs. radical polymerization).

The effect of catalysts on the reaction rates and selectivity.

The influence of solvents on the reaction kinetics.

The thermodynamics and kinetics of side reactions.

By combining quantum-chemical calculations with transition state theory, it is possible to compute the rate constants for the elementary steps involved in the reactions of this compound, providing a deeper understanding of its chemical behavior.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Initiatives

The synthesis of isocyanates, including methacryloyl isocyanate, has traditionally relied on methods that are now facing scrutiny due to environmental and safety concerns. A major thrust in future research will be the development of more sustainable and greener synthetic pathways.

One of the primary goals is to move away from hazardous reagents like phosgene (B1210022). rsc.org Research is increasingly focused on phosgene-free routes to isocyanates. An alternative and "greener" approach to forming isocyanates is through the Curtius Rearrangement, which involves the thermal or photochemical decomposition of carboxylic azides. libretexts.org

Furthermore, the principles of green chemistry are pushing for the use of bio-based resources in chemical production. nrel.gov Investigations into the production of isocyanate compounds directly from biomass are gaining traction. researchgate.net The development of non-isocyanate-based polyurethanes (NIPUs), particularly those derived from sources like soybean oils, represents a significant step towards more sustainable polymer chemistry. libretexts.org Another innovative approach involves the synthesis of isocyanate-free polyurethanes by utilizing the chemical fixation of carbon dioxide with reactive organic molecules to create cyclic carbonates, which can then be used to produce poly(hydroxy)urethanes. rsc.org

| Green Chemistry Approach | Description | Potential Advantages |

| Phosgene-Free Synthesis | Utilizing alternative reagents and reaction pathways, such as the Curtius Rearrangement, to avoid the use of highly toxic phosgene. rsc.orglibretexts.org | Enhanced safety, reduced environmental impact. |

| Bio-Based Feedstocks | Synthesizing isocyanates and their precursors from renewable biomass sources instead of petroleum-based chemicals. researchgate.net | Reduced reliance on fossil fuels, potential for biodegradable materials. nrel.gov |

| Isocyanate-Free Polyurethanes | Developing alternative chemistries, such as those based on cyclic carbonates from CO2 fixation, to produce polyurethane-like materials without using isocyanates. libretexts.orgrsc.org | Elimination of isocyanate-related hazards, utilization of a greenhouse gas as a C1 source. rsc.org |

Expanding the Scope of Cycloaddition Chemistry

The electron-deficient nature of the isocyanate group in this compound makes it an excellent candidate for various cycloaddition reactions, a powerful tool for the synthesis of heterocyclic compounds. While some cycloaddition reactions of this compound have been explored, there remains a vast, unexplored landscape.

For instance, this compound has been shown to undergo [4+2] cycloaddition reactions with arylideneamines to produce 2H-1,3,5-oxadiazin-4(3H)-ones. researchgate.net Future research could expand on this by exploring a wider range of dienes and dienophiles to create a diverse library of heterocyclic structures.

Furthermore, the isocyanate functionality can participate in 1,3-dipolar cycloaddition reactions. The reaction of nitrones with isocyanates, for example, can proceed through either a concerted or a stepwise mechanism depending on the polarity of the solvent, leading to the formation of 1,2,4-oxadiazolidin-5-ones and 1,4,2-dioxazolidines. acs.org A systematic investigation into the 1,3-dipolar cycloaddition chemistry of this compound with various 1,3-dipoles would be a fruitful area of research.

Isocyanide-based [4+1] cycloaddition reactions also present an interesting avenue. The reaction of isocyanides with vinyl isocyanates is a known method for synthesizing functionalized five-membered heterocycles. rsc.org Exploring the reactivity of this compound in such reactions could lead to novel synthetic routes for a variety of heterocyclic systems.

| Cycloaddition Type | Reactant Partner | Potential Products |

| [4+2] Cycloaddition | Arylideneamines researchgate.net | 2H-1,3,5-oxadiazin-4(3H)-ones researchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrones acs.org | 1,2,4-oxadiazolidin-5-ones, 1,4,2-dioxazolidines acs.org |

| [4+1] Cycloaddition | Isocyanides rsc.org | Functionalized pyrroles, imidazoles, etc. rsc.org |

Precision Polymerization Control and Advanced Architectures

The methacrylate (B99206) group of this compound allows for its incorporation into polymers using various polymerization techniques. A key area for future research is the application of controlled radical polymerization (CRP) methods to achieve precise control over the polymer architecture.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for the direct polymerization of unprotected isocyanate-containing monomers. rsc.orgusm.edu This technique allows for the synthesis of well-defined homopolymers and block copolymers with low polydispersity. specificpolymers.com Future work could focus on optimizing RAFT polymerization conditions for this compound to create a wider range of polymer architectures, such as star polymers and polymer brushes.

The development of polymers with pendant isocyanate groups is another promising direction. A versatile synthetic approach has been described for the preparation of linear polymers bearing isocyanate groups in their side chains by transforming primary amine groups into isocyanates. rsc.org This methodology could be adapted to create polymers with a high density of reactive isocyanate sites, which can then be used for post-polymerization modification to introduce a wide variety of functionalities. usm.edu

| Polymerization Technique | Key Features | Potential Architectures |

| RAFT Polymerization | Controlled/living polymerization, low polydispersity, high end-group fidelity. specificpolymers.com | Block copolymers, star polymers, polymer brushes. nih.gov |

| Post-Polymerization Modification | Introduction of functional groups after polymerization. usm.edu | Polymers with tailored side-chain functionality. rsc.org |

Development of Smart and Responsive Materials

The inherent reactivity of the isocyanate group makes this compound an ideal monomer for the development of smart and responsive materials. These materials can change their properties in response to external stimuli such as temperature, light, or mechanical force. nih.gov

One exciting avenue is the incorporation of this compound into stimuli-responsive polymer networks. researchgate.net For example, it could be copolymerized with monomers that exhibit a lower critical solution temperature (LCST), leading to thermoresponsive materials. rsc.orgmdpi.com The isocyanate groups could then be used to crosslink the polymer network or to introduce other functional moieties.

The development of mechaneresponsive polymers is another area of interest. Spiropyran, a mechanophore that changes color upon mechanical loading, has been incorporated into segmented polyurethanes. mcmaster.ca this compound could be used to create polymers with covalently attached mechanophores, leading to materials that can visually indicate stress or damage.

Furthermore, the high reactivity of isocyanates makes them promising candidates for self-healing materials. nih.gov Microencapsulation of isocyanate-containing compounds is a major strategy for developing one-part, catalyst-free, self-healing polymers. nih.gov Future research could focus on developing microcapsules containing this compound for incorporation into polymer matrices, enabling the material to repair itself upon damage.

| Type of Responsive Material | Stimulus | Potential Application |

| Thermoresponsive Polymers | Temperature rsc.org | Drug delivery, smart coatings. mdpi.com |

| Mechaneresponsive Polymers | Mechanical Force mcmaster.ca | Stress sensors, damage indicators. |

| Self-Healing Materials | Damage/Cracking nih.gov | Coatings, structural composites. |

Integration with Emerging Technologies and Methodologies

The unique properties of this compound-based materials make them suitable for integration with emerging technologies such as additive manufacturing (3D printing). Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), rely on liquid photopolymer resins that are selectively cured by light. acs.orgevonik.com

Dual-cure resins, which combine photopolymerization with a secondary curing mechanism, are being developed to improve the mechanical properties of 3D printed objects. uni-koeln.de this compound could be a key component in such systems, where the methacrylate group is cured by light and the isocyanate group undergoes a secondary thermal or moisture-curing reaction. This could lead to 3D printed parts with enhanced toughness, thermal stability, and chemical resistance. 3dprint.com Silicone urethane (B1682113) (meth)acrylates, for example, have been explored as photocurable polymers for 3D printing. google.com

The development of novel resins for 3D printing is an active area of research, with a focus on achieving a balance between properties like impact strength and heat deflection temperature. 3dprint.com The versatility of this compound could allow for the formulation of resins with tunable properties to meet the demands of various applications. evonik.com

Advanced Computational Prediction and Design of Isocyanate-Based Materials

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the design and prediction of new materials. medium.com These methods can provide valuable insights into the relationship between molecular structure and macroscopic properties, accelerating the development of new isocyanate-based materials. youtube.commsu.ac.th

Density Functional Theory (DFT) can be used to study the reaction mechanisms and energetics of isocyanate reactions, such as cycloadditions and urethane formation. acs.orgmdpi.com This can help in understanding the reactivity of this compound and in designing catalysts for specific transformations. Computational studies have been used to predict the enthalpy of reaction for various isocyanates reacting with alcohols to form carbamates. researchgate.net

Molecular dynamics (MD) simulations can be employed to predict the physical properties of polymers derived from this compound. nih.govyoutube.com By simulating the behavior of polymer chains at the molecular level, it is possible to predict properties such as glass transition temperature, mechanical strength, and diffusion characteristics. mdpi.com This can guide the experimental design of new polymers with desired properties. The use of simulations can also help in understanding complex interplays between chemical composition, reactivity, and the local structure of isocyanate-based materials. nih.gov

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Studying reaction mechanisms and energetics. acs.orgmdpi.com | Understanding reactivity, catalyst design, predicting reaction enthalpies. researchgate.netchemrxiv.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Predicting physical properties of polymers. nih.govyoutube.com | Glass transition temperature, mechanical properties, diffusion characteristics. mdpi.comcecam.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.